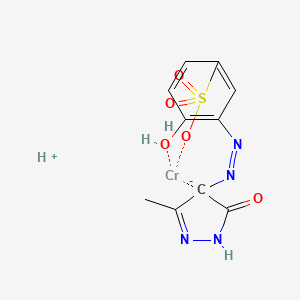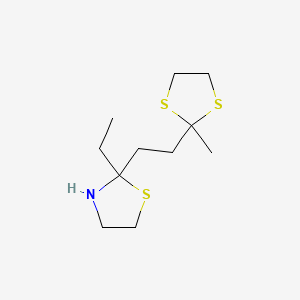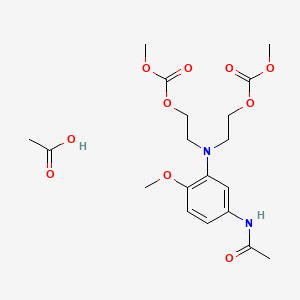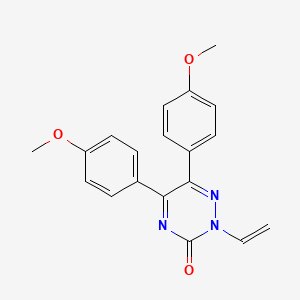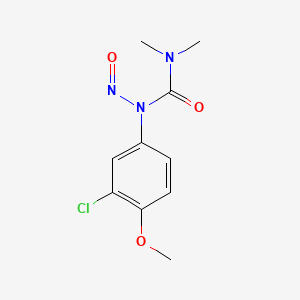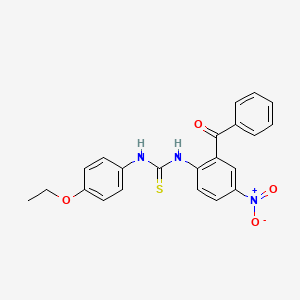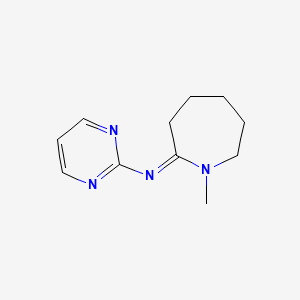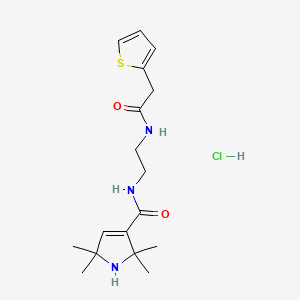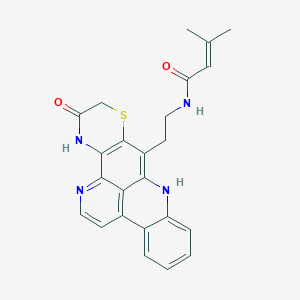
Cyclopropanecarboxylic acid, 3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethyl-, (3-phenoxyphenyl)methyl ester, (1alpha,3alpha(Z))-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropanecarboxylic acid, 3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethyl-, (3-phenoxyphenyl)methyl ester, (1alpha,3alpha(Z))- is a synthetic pyrethroid compound commonly used as an insecticide and acaricide. It is known for its effectiveness in controlling a wide range of pests in agricultural and public health settings .
Vorbereitungsmethoden
The synthesis of this compound involves several steps, starting with the preparation of the cyclopropanecarboxylic acid derivative. The key steps include:
Cyclopropanation: The formation of the cyclopropane ring is achieved through the reaction of a suitable alkene with a carbene precursor.
Halogenation: Introduction of the chloro and trifluoro groups is typically done using halogenating agents such as chlorine and trifluoromethyl iodide.
Esterification: The final step involves the esterification of the cyclopropanecarboxylic acid derivative with (3-phenoxyphenyl)methanol under acidic conditions.
Industrial production methods often involve optimizing these steps to achieve high yields and purity. This includes the use of catalysts and controlled reaction conditions to ensure efficient synthesis.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Cyclopropanecarboxylic acid, 3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethyl-, (3-phenoxyphenyl)methyl ester has several scientific research applications:
Chemistry: It is used as a model compound in studies of pyrethroid chemistry and reactivity.
Biology: Its insecticidal properties make it a valuable tool in entomological research for studying pest control mechanisms.
Medicine: Research into its potential effects on human health and its use in developing new insecticidal formulations.
Wirkmechanismus
The compound exerts its effects by targeting the nervous system of insects. It binds to voltage-gated sodium channels, prolonging their open state and causing continuous nerve impulses. This leads to paralysis and eventual death of the insect. The molecular targets and pathways involved include the disruption of normal nerve function and interference with neurotransmitter release .
Vergleich Mit ähnlichen Verbindungen
- Permethrin
- Deltamethrin
- Cypermethrin
These compounds share similar modes of action but differ in their chemical structures and specific applications.
Eigenschaften
CAS-Nummer |
68127-78-6 |
|---|---|
Molekularformel |
C22H20ClF3O3 |
Molekulargewicht |
424.8 g/mol |
IUPAC-Name |
(3-phenoxyphenyl)methyl (1S,3S)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C22H20ClF3O3/c1-21(2)17(12-18(23)22(24,25)26)19(21)20(27)28-13-14-7-6-10-16(11-14)29-15-8-4-3-5-9-15/h3-12,17,19H,13H2,1-2H3/b18-12-/t17-,19-/m1/s1 |
InChI-Schlüssel |
RTRBHVOKZNZJDH-SOAHZXLXSA-N |
Isomerische SMILES |
CC1([C@@H]([C@@H]1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)/C=C(/C(F)(F)F)\Cl)C |
Kanonische SMILES |
CC1(C(C1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C=C(C(F)(F)F)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


